1-Cyclopropylmethyl-3-(1-naphthyl)urea
Description
1-Cyclopropylmethyl-3-(1-naphthyl)urea is a urea derivative featuring a cyclopropylmethyl group attached to the urea nitrogen and a 1-naphthyl substituent. Urea derivatives are widely studied for their biological and chemical properties, including enzyme inhibition, agrochemical applications, and supramolecular chemistry.
Properties
CAS No. |
102433-13-6 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H16N2O/c18-15(16-10-11-8-9-11)17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11H,8-10H2,(H2,16,17,18) |
InChI Key |
FSZRXJWKROSULE-UHFFFAOYSA-N |
SMILES |
C1CC1CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea Derivatives
The structural uniqueness of 1-cyclopropylmethyl-3-(1-naphthyl)urea lies in its cyclopropylmethyl substituent. Below is a comparative analysis with analogous compounds:
1-(3-Methoxypropyl)-3-(1-naphthyl)urea (CID 282483)
- Molecular Formula : C₁₅H₁₈N₂O₂
- Substituent : 3-Methoxypropyl group (linear chain with ether functionality).
- Key Differences: The methoxy group introduces polarity, enhancing water solubility compared to the nonpolar cyclopropylmethyl group. Collision Cross-Section (CCS) data for CID 282483 (predicted via computational methods):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.14412 | 159.9 |
| [M+Na]⁺ | 281.12606 | 171.2 |
| [M-H]⁻ | 257.12956 | 163.4 |
These values suggest a compact molecular conformation, likely influenced by the flexible methoxypropyl chain .
1-Naphthylthiourea (ANTU, CID 61050)
- Synonyms: α-Naphthylthiourea, ANTU ().
- Structural Difference : Thiourea (C=S) vs. urea (C=O).
- Key Differences :
Hypothetical Linear Alkyl Analogs
For example, 1-butyl-3-(1-naphthyl)urea:
- Substituent : Butyl group (flexible, linear).
- Key Differences :
- Reduced steric hindrance compared to cyclopropylmethyl.
- Lower thermal stability due to weaker van der Waals interactions.
Physicochemical and Structural Insights
- Cyclopropylmethyl vs. The methoxy group in CID 282483 increases hydrogen-bonding capacity, which may improve crystallinity—a property critical for X-ray diffraction studies (referenced in SHELX/ORTEP methodologies in –2).
Urea vs. Thiourea :
- Thioureas (e.g., ANTU) exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s polarizability but are prone to oxidative degradation.
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